Cas no 59917-39-4 (vindesine sulfate)

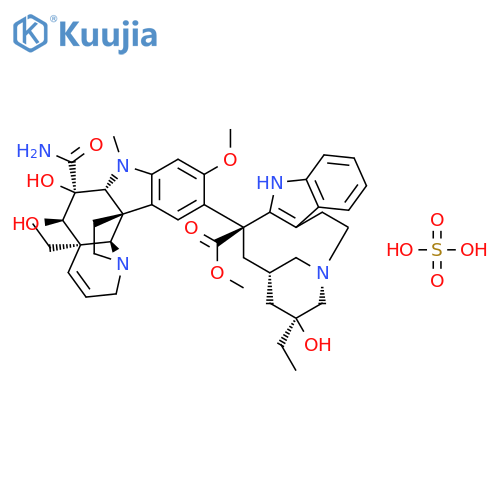

vindesine sulfate structure

商品名:vindesine sulfate

vindesine sulfate 化学的及び物理的性質

名前と識別子

-

- vindesine sulfate

- vindesine sulphate

- Vindesine Sulfate Sa

- Vindesine Sulfate Salt

- VINDESINE SULFATE(RG) PrintBack

- Desacetylvinblastine amide sulfate (1:1)

- SCHEMBL4285

- s2440

- Desacetylvinblastine amide sulfate

- MLS001424270

- CAS-59917-39-4

- Desacetylvinblastine amide sulfate salt hydrate

- AKOS015895863

- VindesineSulfateSalt

- CHEMBL2105882

- MS-31575

- Q-100693

- DTXSID0049074

- Vindesine sulfate salt hydrate

- N-a-Boc-D-2,4-Diaminobutyricacid

- Fildesin (TN)

- 3-carbamoyl-O(4)-deacetyl-3-de(methoxycarbonyl)vincaleukoblastine sulfate

- Eldesine

- Desacetyl Vinblastine amide

- AC-24198

- SMR000469153

- CS-0103448

- D01769

- Eldisine

- Vindesine (sulfate)

- 3-(Aminocarbonyl)-O4-deacetyl-3-de(methoxycarbonyl)vincaleukoblastine sulfate salt hydrate

- DTXCID0029000

- HMS2052B03

- 59917-39-4

- FILDESI

- CCG-101151

- NC00401

- Vindesine sulfate (JAN/USAN)

- VDSDesacetyl Vinblastine amide

- Tox21_113632

- BV164524

- HY-129071

- Vindesine sulfate- Bio-X

- 3-Carbamoyl-4-deacetyl-3-de(methoxycarbonyl)vincaleukoblastine sulfate (1:1) (salt)

- VINDESINE SULFATE(RG)

- CHEBI:32295

- GLXC-04839

- methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid

- COFJBSXICYYSKG-FJFFLIEUSA-N

-

- MDL: MFCD01675266

- インチ: InChI=1S/C43H55N5O7.H2O4S/c1-6-39(52)21-25-22-42(38(51)55-5,33-27(13-17-47(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)54-4)46(3)35-41(28)15-18-48-16-10-14-40(7-2,34(41)48)36(49)43(35,53)37(44)50;1-5(2,3)4/h8-12,14,19-20,25,34-36,45,49,52-53H,6-7,13,15-18,21-24H2,1-5H3,(H2,44,50);(H2,1,2,3,4)/t25-,34+,35-,36-,39+,40-,41-,42+,43+;/m1./s1

- InChIKey: COFJBSXICYYSKG-FJFFLIEUSA-N

- ほほえんだ: CC[C@]1(O)C[C@@H]2C[C@](C3=C(C4=CC=CC=C4N3)CCN(C1)C2)(C(OC)=O)C5=C(OC)C=C6C([C@]78CCN9CC=C[C@]([C@@H]79)([C@@H](O)[C@@](C(N)=O)(O)[C@@H]8N6C)CC)=C5.OS(=O)(O)=O

計算された属性

- せいみつぶんしりょう: 851.37800

- どういたいしつりょう: 851.377528

- 同位体原子数: 0

- 水素結合ドナー数: 7

- 水素結合受容体数: 16

- 重原子数: 60

- 回転可能化学結合数: 7

- 複雑さ: 1650

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 9

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 248

じっけんとくせい

- 色と性状: 非晶形的固体

- 密度みつど: 1.41

- ゆうかいてん: >2500C

- ようかいど: deionized water: ≥50mg/mL

- PSA: 247.80000

- LogP: 3.80150

vindesine sulfate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-129071-10mM*1mLinDMSO |

Vindesine sulfate |

59917-39-4 | 98.03% | 10mM*1mLinDMSO |

¥2250 | 2023-07-25 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-205883-1 mg |

Vindesine sulfate, |

59917-39-4 | 1mg |

¥384.00 | 2023-07-11 | ||

| TargetMol Chemicals | T22455-1 mL * 10 mM (in DMSO) |

Vindesine sulfate |

59917-39-4 | 99.93% | 1 mL * 10 mM (in DMSO) |

¥ 1860 | 2023-09-15 | |

| MedChemExpress | HY-129071-50mg |

Vindesine sulfate |

59917-39-4 | 99.91% | 50mg |

¥7600 | 2024-07-19 | |

| MedChemExpress | HY-129071-10mM*1 mL in DMSO |

Vindesine sulfate |

59917-39-4 | 99.91% | 10mM*1 mL in DMSO |

¥2250 | 2024-07-19 | |

| TargetMol Chemicals | T22455-5mg |

Vindesine sulfate |

59917-39-4 | 99.93% | 5mg |

¥ 950 | 2024-07-19 | |

| 1PlusChem | 1P01E5A2-5mg |

VindesineSulfateSalt |

59917-39-4 | 5mg |

$163.00 | 2024-04-22 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-205883A-5mg |

Vindesine sulfate, |

59917-39-4 | 5mg |

¥1128.00 | 2023-09-05 | ||

| A2B Chem LLC | AX38842-25mg |

VindesineSulfateSalt |

59917-39-4 | 98% | 25mg |

$407.00 | 2024-04-19 | |

| A2B Chem LLC | AX38842-100mg |

VindesineSulfateSalt |

59917-39-4 | 98% | 100mg |

$978.00 | 2024-04-19 |

vindesine sulfate 関連文献

-

Zeynep Ates-Alagoz,Mehmet Murat Kisla,Fikriye Zengin Karadayi,Sercan Baran,Tu?ba Somay Do?an,Pelin Mutlu New J. Chem. 2021 45 18025

59917-39-4 (vindesine sulfate) 関連製品

- 2068-78-2(Vincristine sulfate)

- 54081-68-4(Leurosine Sulfate)

- 143-67-9(Vinblastine sulfate)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:59917-39-4)Vindesine sulfate

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:59917-39-4)vindesine sulfate

清らかである:99%/99%/99%/99%

はかる:5mg/10mg/25mg/50mg

価格 ($):188.0/301.0/602.0/953.0